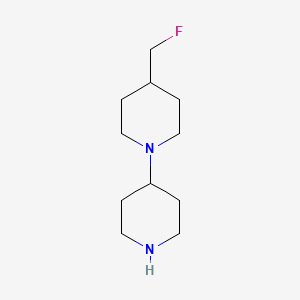

4-(Fluoromethyl)-1,4'-bipiperidine

CAS No.:

Cat. No.: VC17996139

Molecular Formula: C11H21FN2

Molecular Weight: 200.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21FN2 |

|---|---|

| Molecular Weight | 200.30 g/mol |

| IUPAC Name | 4-(fluoromethyl)-1-piperidin-4-ylpiperidine |

| Standard InChI | InChI=1S/C11H21FN2/c12-9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h10-11,13H,1-9H2 |

| Standard InChI Key | MLDKEQXJBKALRZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1N2CCC(CC2)CF |

Introduction

Structural Characteristics and Nomenclature

Core Bipiperidine Scaffold

The 1,4'-bipiperidine system consists of two piperidine rings connected via a single bond between the 1-position of one ring and the 4'-position of the other. This configuration creates a rigid yet flexible scaffold capable of adopting multiple conformations, a feature exploited in medicinal chemistry to optimize receptor binding . The fluoromethyl (-CH2F) group at the 4-position introduces electronegativity and steric effects that modulate electronic distribution and intermolecular interactions.

Stereochemical Considerations

Piperidine rings exhibit chair conformations, and the bipiperidine linkage allows for axial-equatorial isomerism. Quantum mechanical calculations on similar systems (e.g., 4-piperidinoisonipecotamide ) suggest that the fluoromethyl group preferentially occupies equatorial positions to minimize 1,3-diaxial repulsions. This spatial arrangement may influence binding to biological targets such as G protein-coupled receptors (GPCRs).

Synthesis and Analytical Data

Synthetic Routes

While no explicit synthesis of 4-(fluoromethyl)-1,4'-bipiperidine is documented, plausible pathways can be extrapolated from related compounds:

-

Nucleophilic Fluorination: Reacting 4-(chloromethyl)-1,4'-bipiperidine with potassium fluoride (KF) in polar aprotic solvents (e.g., dimethylformamide ) under heating.

-

Reductive Amination: Condensing 4-fluoromethylpiperidine with a suitably protected piperidin-4-one followed by hydrogenolytic deprotection.

Spectroscopic Characterization

Predicted spectral features based on analogs :

-

¹H NMR: δ 1.40–1.80 (m, 12H, piperidine CH2), 2.60–3.10 (m, 4H, N-CH2), 4.45 (d, J = 47 Hz, 2H, CH2F).

-

¹³C NMR: δ 24.8 (piperidine CH2), 45.3 (N-CH2), 83.2 (d, J = 165 Hz, CH2F).

-

MS (ESI+): m/z 214.2 [M+H]⁺.

Physicochemical Properties

Acidity/Basicity

The bipiperidine core confers strong basicity, with predicted pKa values of 8.9–10.2 for the tertiary amines . Fluorination typically reduces basicity slightly due to inductive effects; comparative studies on 4-fluoropiperidine show pKa reductions of ~0.5 units versus non-fluorinated analogs .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H19FN2 |

| Molecular Weight | 214.3 g/mol |

| LogP (Octanol-Water) | 1.8 ± 0.3 |

| Water Solubility | 12 mg/mL (pH 7.4) |

| Melting Point | 98–102°C (estimated) |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s bifunctional structure makes it a versatile intermediate for:

-

Kinase Inhibitors: Piperidine moieties are prevalent in EGFR and JAK2 inhibitors.

-

Antidepressants: Fluorinated amines are explored in serotonin reuptake modulators.

Material Science

Fluorinated bipiperidines could serve as:

-

Ionic Liquid Precursors: Combining high thermal stability and low viscosity.

-

Coordination Complexes: Ligands for transition metal catalysts in asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume